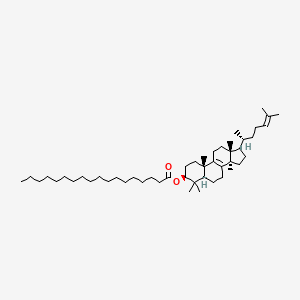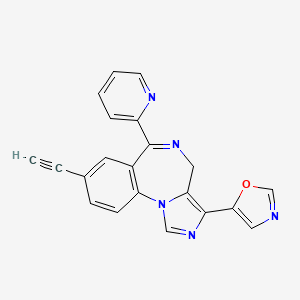
Lanosteryl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanosteryl stearate is a fatty acid.
Aplicaciones Científicas De Investigación
1. Stereospecific Synthesis and Labeling
Lanosteryl stearate, derived from lanosterol, has been used in stereospecific synthesis. A study by Nicotra, Ronchetti, and Russo (1978) demonstrated the synthesis of Δ24-sterols labeled on the 26- or 27-methyl group, using lanosteryl acetate. This process is crucial for creating specifically labeled compounds for research purposes, particularly in the study of sterols and their biological activities (Nicotra, Ronchetti, & Russo, 1978).
2. Membrane Properties Study
A 2006 study by Henriksen et al. explored the effects of lanosterol, the biosynthetic precursor of cholesterol and ergosterol, on lipid bilayers. This research is significant for understanding how different sterols, including derivatives like lanosteryl stearate, affect the physical properties of cell membranes, which is crucial for developing targeted therapies for various diseases (Henriksen et al., 2006).
3. Analgesic and Anti-inflammatory Activities
Research on lanosteryl compounds, including lanosteryl stearate, has revealed their potential in analgesic and anti-inflammatory applications. Raga et al. (2011) demonstrated the significant analgesic and anti-inflammatory activities of triterpenes and sterols from Syzygium samarangense, which can lead to the development of new treatments for pain and inflammation (Raga et al., 2011).
4. Cytoplasmic Maturation in Oocytes
Lanosterol, and by extension, its derivatives like lanosteryl stearate, play a role in the cytoplasmic maturation of oocytes, as indicated by a study conducted by Lee et al. (2016). This research is crucial for improving reproductive technologies and understanding sterol's role in cellular processes (Lee et al., 2016).
5. Plant Bioassays and Auxin-like Activity
Smith and Staden's 1978 study revealed that lanosteryl and other steryl glucosides displayed auxin-like activity in certain plant bioassays. This finding is significant for agricultural and botanical research, particularly in understanding plant growth and development (Smith & Staden, 1978).
6. Discovery of Therapeutic Compounds' Modes of Action
Lanosterol synthase, closely related to lanosteryl stearate, was identified as a target of therapeutic compounds in a genome-wide screen by Lum et al. (2004). Understanding the modes of action of such compounds is crucial for developing safer and more effective therapies (Lum et al., 2004).
7. Cardioprotective Potential
Mosa et al. (2016) studied the cardioprotective potential of a lanosteryl triterpene, highlighting its ability to minimize myocardial injury. This research is vital for developing new treatments for cardiovascular diseases (Mosa et al., 2016).
8. Antihyperglycemic Activity
The in vivo antihyperglycemic activity of lanosteryl triterpenes was demonstrated by Mosa et al. (2015), indicating their potential in diabetes management (Mosa et al., 2015).
Propiedades
Número CAS |
88866-57-3 |
|---|---|
Nombre del producto |
Lanosteryl stearate |
Fórmula molecular |
C48H84O2 |
Peso molecular |
693.19 |
Nombre IUPAC |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl stearate |
InChI |
InChI=1S/C48H84O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-44(49)50-43-33-34-46(7)40-32-36-47(8)39(38(4)27-25-26-37(2)3)31-35-48(47,9)41(40)29-30-42(46)45(43,5)6/h26,38-39,42-43H,10-25,27-36H2,1-9H3/t38-,39-,42+,43+,46-,47-,48+/m1/s1 |
Clave InChI |
TUKMXEJSUKIWJJ-RYLCTOKJSA-N |
SMILES |
CC1(C)[C@@H](OC(CCCCCCCCCCCCCCCCC)=O)CC[C@]2(C)C3=C([C@@]4(CC[C@@H]([C@]4(CC3)C)[C@H](C)CC/C=C(C)\C)C)CC[C@@]12[H] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lanosteryl stearate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)
![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)